molecular formula C28H37NO7 B1683616 4-(azulen-2-ylmethyl)-2-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenolate;2-hydroxyethyl(trimethyl)azanium CAS No. 918802-70-7

4-(azulen-2-ylmethyl)-2-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenolate;2-hydroxyethyl(trimethyl)azanium

Cat. No.: B1683616
CAS No.: 918802-70-7
M. Wt: 499.6 g/mol
InChI Key: UKOOBSDARBTSHN-NGOMLPPMSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

4-(azulen-2-ylmethyl)-2-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenolate;2-hydroxyethyl(trimethyl)azanium is a sodium-glucose transporter 2 (SGLT-2) inhibitor. It is primarily used for the potential treatment of type 2 diabetes. This compound works by inhibiting the reabsorption of glucose in the kidneys, thereby promoting its excretion through urine and helping to lower blood glucose levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(azulen-2-ylmethyl)-2-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenolate;2-hydroxyethyl(trimethyl)azanium involves the creation of C-glucosides with azulene rings. The process includes several steps of organic synthesis, starting from basic chemical precursors and involving multiple reaction conditions such as temperature control, pH adjustments, and the use of specific catalysts .

Industrial Production Methods

Industrial production of this compound is typically carried out in specialized chemical manufacturing facilities. The process involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is then purified and formulated for research or pharmaceutical use .

Chemical Reactions Analysis

Types of Reactions

4-(azulen-2-ylmethyl)-2-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenolate;2-hydroxyethyl(trimethyl)azanium undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may produce oxidized derivatives, while reduction may yield reduced forms of the compound. Substitution reactions can result in various substituted derivatives depending on the reagents used .

Scientific Research Applications

4-(azulen-2-ylmethyl)-2-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenolate;2-hydroxyethyl(trimethyl)azanium has a wide range of scientific research applications:

Mechanism of Action

4-(azulen-2-ylmethyl)-2-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenolate;2-hydroxyethyl(trimethyl)azanium exerts its effects by selectively inhibiting the sodium-glucose transporter 2 (SGLT-2) in the kidneys. This inhibition prevents the reabsorption of glucose from the renal tubules, leading to increased glucose excretion in the urine. The molecular targets involved include the SGLT-2 proteins, and the pathways affected are those related to glucose reabsorption and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific chemical structure, which includes C-glucosides with azulene rings. This structure provides distinct pharmacological properties and may offer advantages in terms of selectivity and efficacy compared to other SGLT-2 inhibitors .

Properties

CAS No.

918802-70-7

Molecular Formula

C28H37NO7

Molecular Weight

499.6 g/mol

IUPAC Name

4-(azulen-2-ylmethyl)-2-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenolate;2-hydroxyethyl(trimethyl)azanium

InChI

InChI=1S/C23H24O6.C5H14NO/c24-12-19-20(26)21(27)22(28)23(29-19)17-11-13(6-7-18(17)25)8-14-9-15-4-2-1-3-5-16(15)10-14;1-6(2,3)4-5-7/h1-7,9-11,19-28H,8,12H2;7H,4-5H2,1-3H3/q;+1/p-1/t19-,20-,21+,22-,23+;/m1./s1

InChI Key

UKOOBSDARBTSHN-NGOMLPPMSA-M

Isomeric SMILES

C[N+](C)(C)CCO.C1=CC=C2C=C(C=C2C=C1)CC3=CC(=C(C=C3)[O-])[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O

SMILES

C[N+](C)(C)CCO.C1=CC=C2C=C(C=C2C=C1)CC3=CC(=C(C=C3)[O-])C4C(C(C(C(O4)CO)O)O)O

Canonical SMILES

C[N+](C)(C)CCO.C1=CC=C2C=C(C=C2C=C1)CC3=CC(=C(C=C3)[O-])C4C(C(C(C(O4)CO)O)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ASP-543, ASP543, ASP 543

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(azulen-2-ylmethyl)-2-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenolate;2-hydroxyethyl(trimethyl)azanium
Reactant of Route 2
Reactant of Route 2
4-(azulen-2-ylmethyl)-2-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenolate;2-hydroxyethyl(trimethyl)azanium
Reactant of Route 3
4-(azulen-2-ylmethyl)-2-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenolate;2-hydroxyethyl(trimethyl)azanium
Reactant of Route 4
4-(azulen-2-ylmethyl)-2-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenolate;2-hydroxyethyl(trimethyl)azanium
Reactant of Route 5
4-(azulen-2-ylmethyl)-2-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenolate;2-hydroxyethyl(trimethyl)azanium
Reactant of Route 6
4-(azulen-2-ylmethyl)-2-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenolate;2-hydroxyethyl(trimethyl)azanium

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